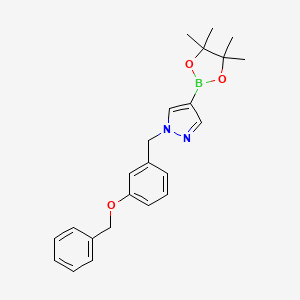

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1430750-52-9

Cat. No.: VC2745170

Molecular Formula: C23H27BN2O3

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1430750-52-9 |

|---|---|

| Molecular Formula | C23H27BN2O3 |

| Molecular Weight | 390.3 g/mol |

| IUPAC Name | 1-[(3-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3 |

| Standard InChI Key | LXFRCLMPXYJCMD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |

Introduction

Structural Characteristics and Chemical Identity

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features a 1H-pyrazole core bearing two key substituents: a tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at the 4-position and a 3-(benzyloxy)benzyl group at the N1 position. The compound's structure combines multiple functional elements that contribute to its chemical versatility and reactivity profile.

The compound has several defining chemical identifiers that allow for its precise identification and characterization in scientific databases and literature. These identifiers facilitate accurate referencing and sourcing of the compound for research purposes and synthetic applications.

Table 1: Chemical Identifiers for 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

| Parameter | Value |

|---|---|

| CAS Number | 1430750-52-9 |

| Molecular Formula | C23H27BN2O3 |

| Molecular Weight | 390.3 g/mol |

| IUPAC Name | 1-[(3-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3 |

| Standard InChIKey | LXFRCLMPXYJCMD-UHFFFAOYSA-N |

| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |

| PubChem Compound ID | 89498576 |

The structural features of this compound contribute significantly to its chemical behavior and applications. The pyrazole heterocycle provides a nitrogen-containing aromatic system, while the boronic ester group serves as a versatile handle for various transformations, particularly cross-coupling reactions. The benzyloxy group on the benzyl substituent adds further functionality that can be manipulated in subsequent synthetic steps.

Physical and Chemical Properties

The physical and chemical properties of 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole determine its behavior in various chemical environments and influence its applications in synthetic chemistry. While specific characterization data for this compound is limited in the available literature, several properties can be inferred from its structure and similar compounds.

Physical Properties

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically exists as a solid at room temperature. The compound likely exhibits moderate to good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, while having limited solubility in water and highly polar solvents.

The presence of multiple aromatic rings contributes to UV absorption properties that would make the compound detectable via UV spectroscopy, a characteristic useful for monitoring reactions and purifications involving this compound. The aromatic systems also potentially contribute to fluorescence properties, which could be relevant for certain analytical applications.

Synthetic Applications and Reaction Profiles

The primary synthetic utility of 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the pyrazole ring and various aryl or heteroaryl halides, enabling the construction of complex molecular architectures .

Suzuki-Miyaura Coupling Reactions

Based on the reactivity profiles of similar boronic ester compounds, 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can engage in Suzuki-Miyaura coupling reactions under various conditions. These reactions typically proceed according to the following general scheme:

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling with Pyrazole Boronic Esters

| Component | Common Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂·CH₂Cl₂ | Facilitates the coupling reaction |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃ | Activates the boronic ester |

| Solvent System | DME, THF, 1,4-dioxane/water | Provides reaction medium |

| Temperature | 80-100°C | Promotes reaction kinetics |

| Reaction Time | 1-3 hours | Allows for complete conversion |

For example, the reaction of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (a similar compound) with 3-chloro-6-iodopyridazine in the presence of Pd(PPh₃)₂Cl₂ and K₃PO₄ in DME at 80°C for 3 hours has been reported to yield the corresponding coupled product .

Pharmaceutical Synthesis Applications

The structural features of 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole make it particularly valuable for pharmaceutical synthesis. Pyrazole-containing compounds are prevalent in medicinal chemistry due to their favorable pharmacological properties, and the ability to selectively functionalize the pyrazole ring through cross-coupling reactions enables the synthesis of diverse drug candidates .

Potential pharmaceutical applications include:

-

Kinase inhibitors for cancer therapy

-

Anti-inflammatory agents

-

Central nervous system modulators

-

Antiviral compounds

The benzyloxy group adds further versatility, as it can be retained as part of the final structure or removed to reveal a phenolic hydroxyl group, which can engage in hydrogen bonding interactions with biological targets.

Analytical Characterization

Comprehensive analytical characterization of 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is essential for confirming its identity, assessing its purity, and monitoring its reactions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

-

¹H NMR would reveal characteristic signals for:

-

Pyrazole protons (typically δ 7.5-8.0 ppm)

-

Aromatic protons from the benzyl and benzyloxy groups (δ 7.0-7.5 ppm)

-

Methylene protons of the benzyl group (δ 5.0-5.5 ppm)

-

Methylene protons of the benzyloxy group (δ 4.5-5.0 ppm)

-

Methyl protons of the pinacol group (δ 1.2-1.3 ppm)

-

-

¹³C NMR would show signals for:

-

Pyrazole carbons (δ 130-150 ppm)

-

Aromatic carbons (δ 120-140 ppm)

-

Quaternary carbons of the pinacol group (δ 80-85 ppm)

-

Methylene carbons (δ 50-70 ppm)

-

Methyl carbons of the pinacol group (δ 24-25 ppm)

-

-

¹¹B NMR would confirm the presence of the boronic ester functionality with a characteristic signal around δ 30 ppm.

Mass Spectrometric Analysis

Mass spectrometry would provide confirmation of the molecular weight (390.3 g/mol) and fragmentation pattern characteristic of the compound's structure. High-resolution mass spectrometry would confirm the exact mass corresponding to the molecular formula C23H27BN2O3.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be employed to assess the purity of the compound and monitor reactions. These techniques are particularly valuable for tracking the progress of coupling reactions involving 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume